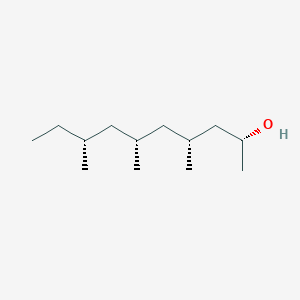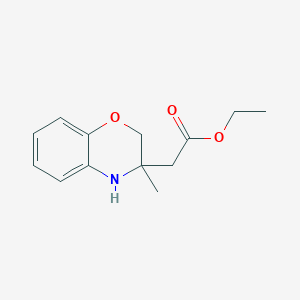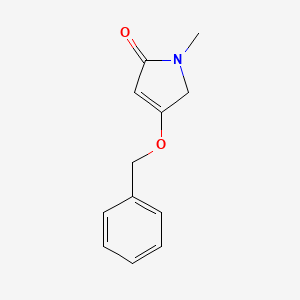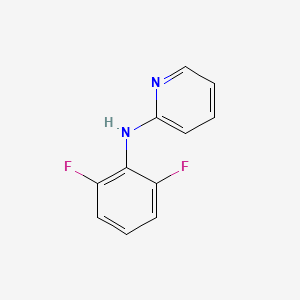
2-Pyridinamine, N-(2,6-difluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, N-(2,6-difluorophenyl)- is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a difluorophenyl group at the N-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(2,6-difluorophenyl)- typically involves the nucleophilic substitution of polyfluoropyridines. One common method is the reaction of N-ethyl-2,4,6-trifluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C, yielding N-ethyl-2,6-diamino-4-fluoropyridinium triflate . This method highlights the use of fluorinated building blocks and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using readily available fluorinated reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .
化学反応の分析
Types of Reactions
2-Pyridinamine, N-(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
科学的研究の応用
2-Pyridinamine, N-(2,6-difluorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated drugs.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Pyridinamine, N-(2,6-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific enzymes and receptors, affecting various biological processes .
類似化合物との比較
Similar Compounds
2-Aminopyridine: A basic building block for heterocyclic compounds and Schiff bases.
3-Aminopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.
Uniqueness
2-Pyridinamine, N-(2,6-difluorophenyl)- is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its reactivity and biological activity compared to other aminopyridines. This makes it a valuable compound for developing new drugs and studying fluorine’s effects on chemical and biological systems .
特性
CAS番号 |
227805-80-3 |
|---|---|
分子式 |
C11H8F2N2 |
分子量 |
206.19 g/mol |
IUPAC名 |
N-(2,6-difluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8F2N2/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,(H,14,15) |
InChIキー |
RURSBHJOXFXOPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)

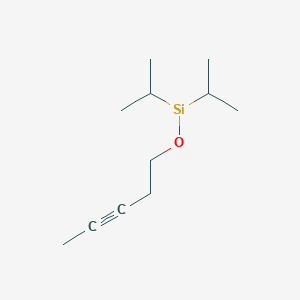
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
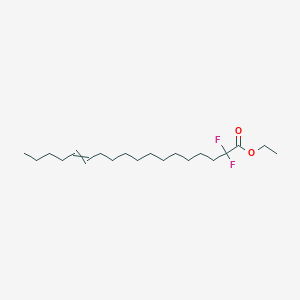
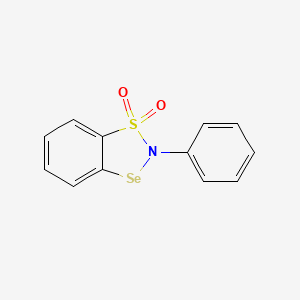
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

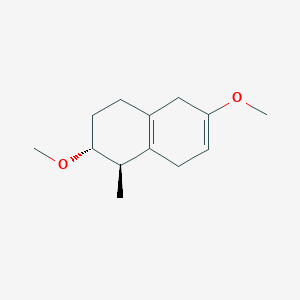
![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
